molecular formula C18H22N4O6 B11425101 diethyl 1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

diethyl 1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11425101
M. Wt: 390.4 g/mol
InChI Key: CAYMGZCDGISBCD-UHFFFAOYSA-N
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Description

4,5-DIETHYL 1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes ethyl groups, an ethoxyphenyl carbamoyl moiety, and triazole dicarboxylate functionalities

Preparation Methods

The synthesis of 4,5-DIETHYL 1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like methanol or ethanol, catalysts such as acids or bases, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings.

Scientific Research Applications

4,5-DIETHYL 1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-DIETHYL 1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to other triazole derivatives, 4,5-DIETHYL 1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE stands out due to its unique structural features and diverse reactivity. Similar compounds include:

Properties

Molecular Formula

C18H22N4O6

Molecular Weight

390.4 g/mol

IUPAC Name

diethyl 1-[2-(2-ethoxyanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C18H22N4O6/c1-4-26-13-10-8-7-9-12(13)19-14(23)11-22-16(18(25)28-6-3)15(20-21-22)17(24)27-5-2/h7-10H,4-6,11H2,1-3H3,(H,19,23)

InChI Key

CAYMGZCDGISBCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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